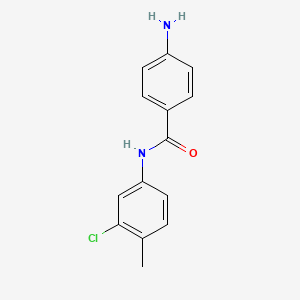

4-amino-N-(3-chloro-4-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(3-chloro-4-methylphenyl)benzamide, commonly known as AMCB, is a chemical compound belonging to the class of benzamides. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. AMCB has been widely studied in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Discovery and Antitumor Activity

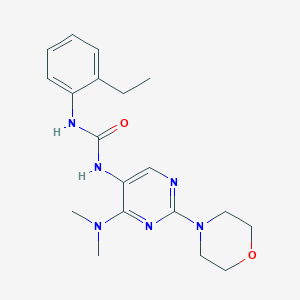

The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, known as MGCD0103, is a notable research area. MGCD0103 is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, effectively inhibiting HDACs 1-3 and 11 at submicromolar concentrations. Its ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis demonstrates its potential as an anticancer drug. MGCD0103's oral bioavailability and significant antitumor activity in vivo, alongside its advancement into clinical trials, highlight its promising future in cancer treatment (Zhou et al., 2008).

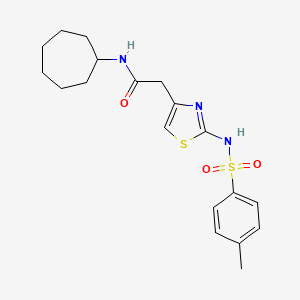

Synthesis and Evaluation of Anticonvulsant Enaminones

The synthesis and anticonvulsant activity of enaminones have been explored, focusing on structure-activity correlations. Enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (ADD 196022), have been evaluated using the amygdala kindling model. Despite their lack of activity against amygdala kindled seizures, their performance in the corneal kindled model confirms their potential in antielectroshock seizure evaluation. The study provides insights into minimizing toxicity while maintaining anticonvulsant efficacy, contributing to a deeper understanding of enaminones' therapeutic potential (Scott et al., 1993).

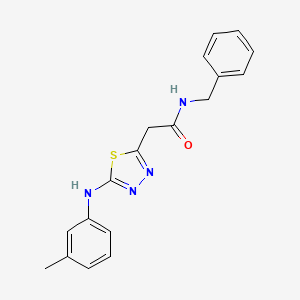

Nonaqueous Capillary Electrophoresis for Analyzing Imatinib Mesylate

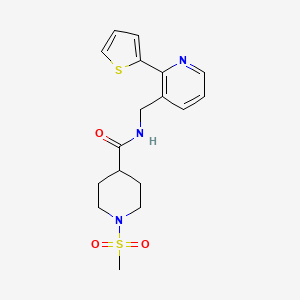

The development of a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB), provides a novel approach for quality control in pharmaceuticals. This method, characterized by simplicity, effectiveness, and cost-efficiency, offers a promising tool for ensuring the quality of imatinib mesylate, demonstrating the scientific community's ongoing efforts to enhance drug safety and efficacy (Ye et al., 2012).

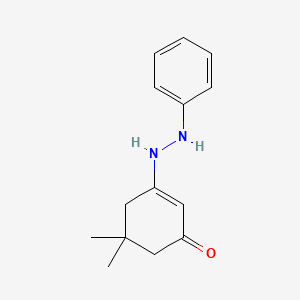

Anticonvulsant Properties of Benzamide Analogues

Research on 4-amino-N-(1-phenylethyl)benzamide analogues has investigated the relationship between structure and anticonvulsant activity. Modifications in the amino group and the 1-phenylethyl group of these compounds have been shown to affect their anticonvulsant potency, providing valuable insights into the design of more effective anticonvulsant drugs. This work contributes to the broader understanding of how chemical modifications can influence the therapeutic potential of benzamide derivatives (Clark & Davenport, 1987).

properties

IUPAC Name |

4-amino-N-(3-chloro-4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSLCHGPNLRBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2858899.png)

![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858903.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858905.png)

![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)